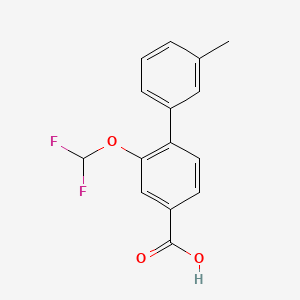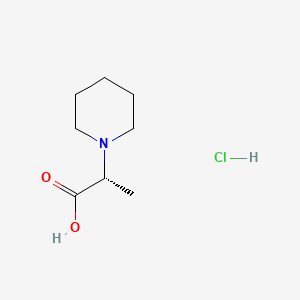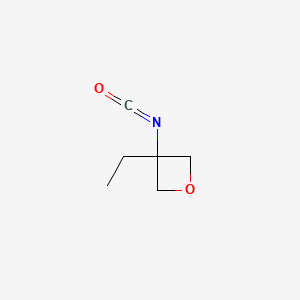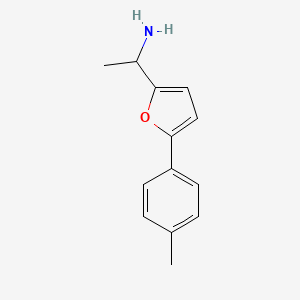
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C12H15F3N2O, and it has a molecular weight of 260.26 g/mol
Preparation Methods
The synthesis of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and energy consumption .
Chemical Reactions Analysis
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives.
Scientific Research Applications
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent.
Material Science: The unique chemical structure of this compound makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties.
Biological Research: Researchers use this compound to study its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets in the body. This compound is known to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, leading to various physiological effects .
The pathways involved in its mechanism of action include the modulation of signal transduction pathways associated with neurotransmitter receptors. This modulation can result in changes in neuronal activity and behavior, making it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound lacks the methoxy group but shares the trifluoromethyl group on the phenyl ring.
1-(3-Methoxyphenyl)piperazine: This compound lacks the trifluoromethyl group but contains the methoxy group.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorine atom instead of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of the methoxy and trifluoromethyl groups, which contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
1-[3-methoxy-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c1-18-11-8-9(17-6-4-16-5-7-17)2-3-10(11)12(13,14)15/h2-3,8,16H,4-7H2,1H3 |
InChI Key |
ZQGCFQYZFMFRRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)

![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)

![Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)



